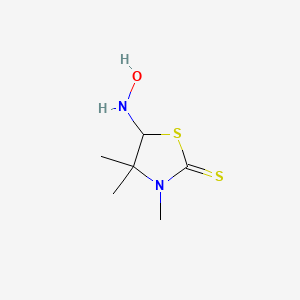
2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl- is a heterocyclic compound that belongs to the thiazolidine family This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl- typically involves the reaction of appropriate thioamides with halogenated compounds under controlled conditions. One common method includes the cyclization of thioamides with α-haloketones in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidinethione derivatives depending on the nucleophile used.
Scientific Research Applications
2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Medicine: Explored for its anticancer, anti-inflammatory, and antifungal properties.
Mechanism of Action
The mechanism of action of 2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl- involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition is achieved through hydrogen bonding and hydrophobic interactions within the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-thione: A closely related compound with similar biological activities.
2-Mercaptothiazoline: Another thiazolidine derivative with applications in pharmaceuticals and agrochemicals.
Uniqueness
2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyamino group enhances its potential as an enzyme inhibitor and its overall pharmacological profile.
Properties
CAS No. |
106663-00-7 |
|---|---|
Molecular Formula |
C6H12N2OS2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
5-(hydroxyamino)-3,4,4-trimethyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C6H12N2OS2/c1-6(2)4(7-9)11-5(10)8(6)3/h4,7,9H,1-3H3 |
InChI Key |
JXYKLMIZMNTBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(SC(=S)N1C)NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
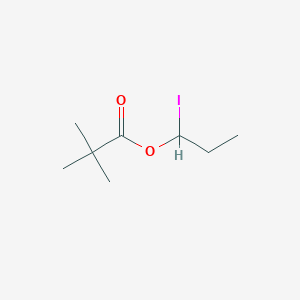
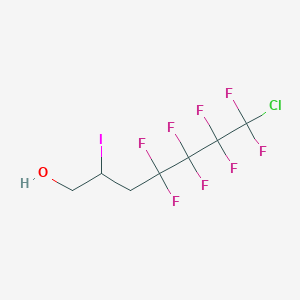
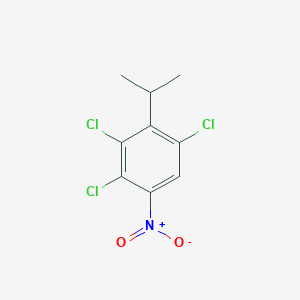

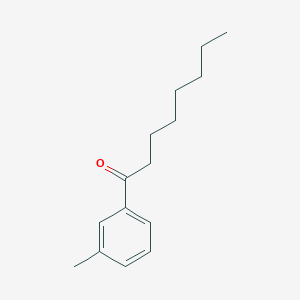
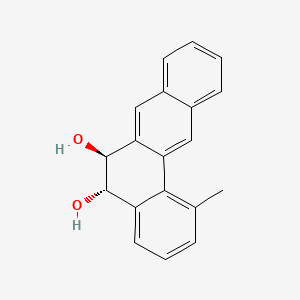

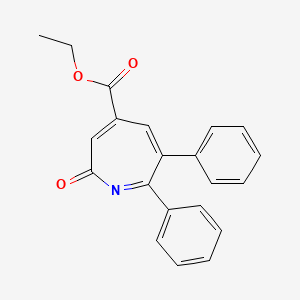
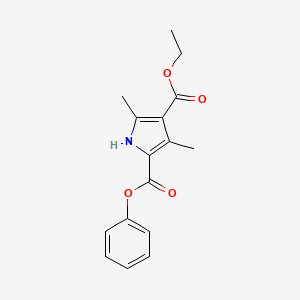

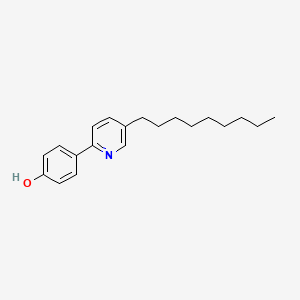
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)

